2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid
Description
Properties
Molecular Formula |
C13H10F3NO3 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-[2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO3/c1-7-4-11(18)9-5-8(13(14,15)16)2-3-10(9)17(7)6-12(19)20/h2-5H,6H2,1H3,(H,19,20) |
InChI Key |
RRBYKVQPTJKLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation via Skraup Condensation
The Skraup reaction remains a cornerstone for constructing the quinoline scaffold. For 6-trifluoromethyl-substituted derivatives, meta-trifluoromethylaniline is condensed with glycerol in concentrated sulfuric acid at 120–160°C for 3–6 hours to yield 7-trifluoromethylquinoline . Subsequent bromination using N-bromosuccinimide (NBS) in concentrated H₂SO₄ at 60–110°C introduces a bromine atom at position 5, forming 5-bromo-7-trifluoromethylquinoline (yield: 68–72%) .
Critical Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Skraup Condensation | H₂SO₄, 135°C, 4h | 65% |
| Bromination | NBS, H₂SO₄, 85°C, 4h | 70% |
This method is scalable but requires careful handling of corrosive acids.
Friedländer Quinoline Synthesis with Microwave Assistance
Microwave irradiation significantly accelerates the Friedländer reaction. A mixture of 2-aminobenzophenone and cyclic ketones (e.g., 1-acetyl-4-piperidone) in neat acetic acid under microwave irradiation (160°C, 5 minutes) forms the quinoline core . For the target compound, 2-amino-5-trifluoromethylacetophenone reacts with methyl vinyl ketone, followed by in situ oxidation to introduce the 4-oxo group (yield: 85–90%) .
Advantages :
-
Reaction time reduced from days to minutes.
-
Eliminates toxic solvents (e.g., POCl₃).
One-Pot Alkylation-Oxidation Strategy
A streamlined approach combines alkylation and oxidation in a single vessel :
-
Haloquinoline intermediate (e.g., 2-chloro-6-trifluoromethylquinoline) reacts with 2-pyridylacetonitrile in acetonitrile using K₂CO₃ and a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 25°C.
-
In situ oxidation with H₂O₂/acetic acid converts the nitrile to the acetic acid moiety.
Performance Metrics :
| Parameter | Value |
|---|---|
| Overall Yield | 78% |
| Purity (HPLC) | >98% |
This method avoids isolating unstable intermediates, enhancing process safety .
Direct Trifluoromethylation via Radical Pathways
Late-stage trifluoromethylation using Umemiya’s reagent (CF₃SO₂Na) and Cu(I) catalysis introduces the CF₃ group at position 6 . Starting from 2-methyl-4-oxoquinolin-1-yl-acetic acid, the reaction proceeds in DMF/H₂O (3:1) at 80°C for 12h (yield: 60–65%).
Optimization Insights :
-
Catalyst : CuI outperforms Pd-based systems (yield +15%).
-
Solvent : Mixed polar aprotic solvents minimize side reactions.
Side-Chain Introduction via Nucleophilic Substitution
The acetic acid group is appended through alkylation of 2-methyl-4-oxo-6-trifluoromethylquinoline with ethyl bromoacetate in DMF using K₂CO₃ (70°C, 8h), followed by saponification with NaOH/EtOH (yield: 80–85%) .
Reaction Profile :
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 70°C | 88% |
| Saponification | NaOH, EtOH, reflux | 92% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Skraup Condensation | 65 | 95 | Cost-effective | Corrosive reagents |
| Microwave-Assisted | 90 | 99 | Rapid | Specialized equipment needed |
| One-Pot Oxidation | 78 | 98 | Minimal intermediate handling | Sensitive to moisture |
| Radical CF₃ | 65 | 97 | Late-stage modification | Moderate yields |
| Nucleophilic Alkylation | 85 | 99 | High reproducibility | Multi-step |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These are crucial for forming the quinoline core structure.
- Functional Group Modifications : Alterations to enhance biological activity or pharmacokinetic properties.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of some related compounds that share structural similarities with 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-2-oxo-2H-quinolin-1-yl acetic acid | Contains a methyl group at position 4 | Lacks trifluoromethyl substitution |
| 2-(4-Oxoquinolinyl)acetic acid | Similar quinoline core structure | Different functional groups |
| 7-Fluoroquinoline derivatives | Fluorine substitution instead of trifluoromethyl | Varying biological activity profiles |
The presence of the trifluoromethyl group in 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid enhances its lipophilicity, which may significantly influence its interaction with biological targets compared to these similar compounds.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs (Table 1):
Analysis of Substituent Effects
Trifluoromethyl (CF₃) vs. Methoxy (OMe): The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to the OMe group in the furoquinolinyl analog. This enhances metabolic stability and membrane permeability . The OMe group in the furoquinolinyl derivative improves solubility but may reduce bioavailability due to steric hindrance .
Chloro (Cl) vs. Trifluoromethyl (CF₃): The 6-Cl substituent in the chloro-phenyl analog (C₁₇H₁₂ClNO₃) provides moderate electron withdrawal but lacks the steric bulk of CF₃. This may reduce target binding affinity compared to the CF₃-containing compound .
Acetic Acid vs. Ethyl Ester: The ethyl ester derivative (C₁₄H₁₂F₃NO₃) serves as a lipophilic prodrug form of the target compound, facilitating cellular uptake. Hydrolysis to the free acid enhances solubility and ionic interactions in biological systems .
Research Findings and Implications
- Biological Relevance: The CF₃ group in the target compound is associated with enhanced enzyme inhibition (e.g., kinase targets) due to its strong electron-withdrawing nature . The furoquinolinyl analog’s fused ring system may confer DNA intercalation properties, common in anticancer agents .
- Physicochemical Properties :
- The target compound’s acetic acid moiety enables salt formation (e.g., sodium or potassium salts), improving formulation flexibility.
- The ethyl ester derivative’s lower polarity (logP ~2.5 estimated) suggests superior blood-brain barrier penetration compared to the free acid form .
Biological Activity
2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C15H14F3NO3
- Molecular Weight : 313.27 g/mol
- IUPAC Name : Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death. For instance, a study demonstrated that related compounds increased caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM in MDA-MB-231 breast cancer cells .
- In Vitro Studies :
- Case Study :
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.
- Antibacterial Effects :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is closely related to their chemical structure. The incorporation of functional groups such as trifluoromethyl significantly influences their pharmacological properties.
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | structure | 10 | Anticancer |
| Compound B | structure | 15 | Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves multi-step organic reactions starting from quinoline derivatives. A common approach includes:
- Step 1 : Functionalization of the quinoline core with a trifluoromethyl group via electrophilic substitution or cross-coupling reactions.
- Step 2 : Introduction of the acetic acid moiety through nucleophilic substitution or ester hydrolysis under acidic/basic conditions .
- Step 3 : Oxidation at the 4-position to form the ketone group, often using reagents like potassium permanganate or chromium-based oxidants .
Q. Optimization Strategies :
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13C) and acetic acid moiety (δ ~2.5–3.5 ppm in 1H for CH2) .
- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and molecular weight (calculated: 299.2 g/mol; observed: [M+H]+ at 300.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies involving this compound?
Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:
- Experimental Variables : Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. ATP-based viability), or compound concentrations .
- Solution : Standardize assays using guidelines from the Journal of Applied Pharmaceutical Science (e.g., IC50 determination under controlled O2 levels) .
Q. What strategies are effective in modifying the quinoline core to enhance target selectivity while minimizing off-target effects?
- Core Modifications :
- Methodology :
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities.
- Validate selectivity via kinase inhibition panels (e.g., Eurofins KinaseProfiler) .
Q. Example SAR Table :
| Derivative | R1 (Position 2) | R2 (Position 6) | Selectivity (Kinase X vs. Y) |
|---|---|---|---|
| 1 | Methyl | CF3 | 1:5.2 |
| 2 | Ethyl | CF3 | 1:12.7 |
Q. How can environmental stability and degradation pathways of this compound be evaluated for ecological risk assessment?
- Experimental Design :
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS .
- Hydrolysis : Test stability at pH 3, 7, and 9; monitor half-life using NMR .
- Ecotoxicity : Follow protocols from ISEAC35 to assess impact on aquatic organisms (e.g., Daphnia magna) .
Methodological Guidance
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Q. How should researchers design dose-response studies to evaluate dual antiviral and anti-inflammatory activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
